![molecular formula C12H24N2O10S2 B13991448 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate CAS No. 14737-63-4](/img/structure/B13991448.png)
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H24N2O10S2 and a molecular weight of 420.4564 g/mol . This compound is known for its unique structure, which includes ethoxycarbonyl and methanesulfonate groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate typically involves the reaction of butane-1,4-diyl dimethanesulfonate with ethoxycarbonylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups into primary amines.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate involves its interaction with specific molecular targets. The ethoxycarbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonate groups may also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar compounds to 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate include:
Bis(2-hydroxy-3-ethoxybenzaldehyde) O,O′-(butane-1,4-diyl)dioxime: This compound has a similar butane-1,4-diyl backbone but different functional groups, leading to distinct chemical properties.
Butane-1,4-diyl bis(2-hydroxy-3-ethoxybenzaldehyde): Another compound with a butane-1,4-diyl core, but with hydroxy and ethoxybenzaldehyde groups instead of ethoxycarbonyl and methanesulfonate groups.
Propiedades
Número CAS |
14737-63-4 |
|---|---|
Fórmula molecular |
C12H24N2O10S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[2,3-bis(ethoxycarbonylamino)-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O10S2/c1-5-21-11(15)13-9(7-23-25(3,17)18)10(8-24-26(4,19)20)14-12(16)22-6-2/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
Clave InChI |
CSWRQKKEMDJIQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(COS(=O)(=O)C)C(COS(=O)(=O)C)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
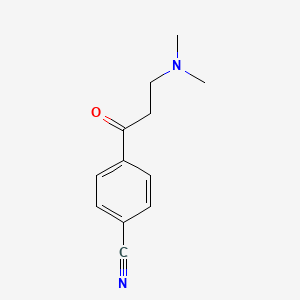
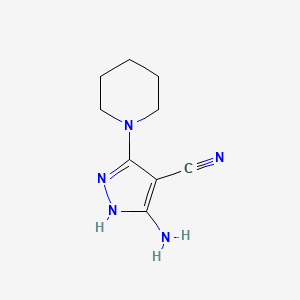
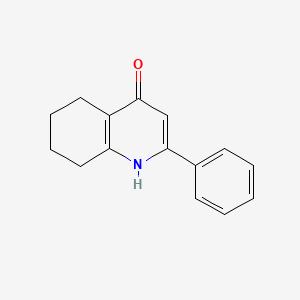
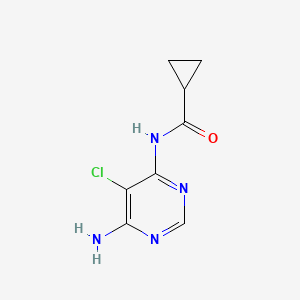
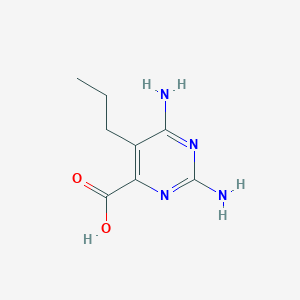
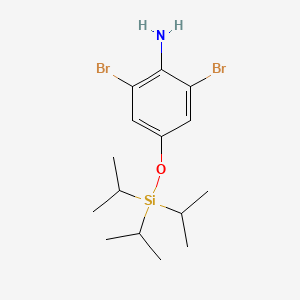
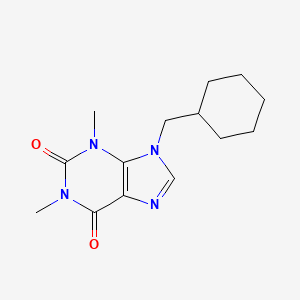




![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
